molecular formula C15H10Cl2N2O B5799096 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5799096
M. Wt: 305.2 g/mol
InChI Key: VXSFCMVBLAKYEL-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride. The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas (H2), under atmospheric or elevated pressure.

    Substitution: NaOH, KOtBu, under reflux or room temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the chloro and methyl substituents, leading to different chemical and biological properties.

    3,5-diphenyl-1,2,4-oxadiazole: Similar structure but with different substituents, affecting its reactivity and applications.

    4-chloro-3-methylphenyl-1,2,4-oxadiazole: Similar substituents but different positions, leading to variations in activity.

Uniqueness

The presence of both chloro and methyl groups in 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole makes it unique in terms of its electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-2-3-11(8-13(9)17)15-18-14(19-20-15)10-4-6-12(16)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSFCMVBLAKYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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